2,6,6-Trimethyldecane

Description

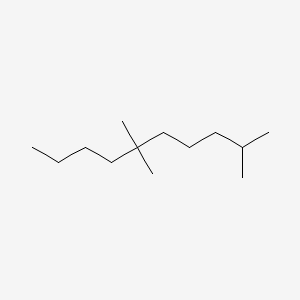

2,6,6-Trimethyldecane is a branched alkane with the molecular formula C₁₃H₂₈ (molecular weight: 184.36 g/mol) and the IUPAC name this compound . It is characterized by three methyl groups positioned at the 2nd, 6th, and 6th carbon atoms of a decane backbone. This structural arrangement influences its physical properties, including a high octanol-water partition coefficient (logP ≈ 6.4), indicating strong hydrophobicity . The compound has been identified as a volatile organic compound (VOC) in human breath, where it serves as a biomarker for asthma phenotypes, particularly in distinguishing patients based on inhaled corticosteroid (ICS) therapy usage and blood eosinophil levels .

Properties

CAS No. |

62108-24-1 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

2,6,6-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-7-10-13(4,5)11-8-9-12(2)3/h12H,6-11H2,1-5H3 |

InChI Key |

NZNSYLJOHCLJIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)CCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,6-Trimethyldecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic cracking and hydrocracking of petroleum fractions. These processes involve breaking down larger hydrocarbon molecules into smaller ones, followed by selective methylation to achieve the desired structure. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyldecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing methyl groups.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.

Substitution: Halogenation reactions often use halogens like chlorine or bromine, with ultraviolet light or heat to initiate the reaction.

Major Products Formed

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Simpler hydrocarbons.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,6,6-Trimethyldecane has several applications in scientific research:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Biology: Studies have explored its role as a potential biomarker for certain metabolic processes in plants and microorganisms.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a component in drug delivery systems.

Industry: It is used as a solvent in the formulation of paints, coatings, and adhesives due to its low volatility and good solvency properties.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyldecane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or cellular components, influencing metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethyldecane isomers share the molecular formula C₁₃H₂₈ but differ in methyl group positions, leading to distinct physicochemical properties and biological relevance. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences Among Trimethyldecane Isomers

Key Insights :

Structural Impact on Biomarker Roles: this compound and 2,4,6-Trimethyldecane are structurally similar but exhibit divergent diagnostic roles. The former is asthma-specific, while the latter is part of a broader VOC panel for asthma classification . 2,6,8-Trimethyldecane’s elongated branching correlates with metabolic dysfunction, suggesting methyl position influences biochemical pathways .

Natural Occurrence vs. Synthetic Detection :

- 2,5,6-Trimethyldecane is abundant in natural products like Ophiocordyceps sinensis and Anacamptis coriophora, indicating ecological significance .

- This compound and 2,3,4-Trimethyldecane are primarily detected in human-derived samples (breath, surgical settings), highlighting their roles in disease monitoring .

Analytical Challenges :

- Isomers like 2,2,3-Trimethyldecane and 2,5,9-Trimethyldecane are difficult to distinguish via standard GC-MS due to near-identical retention indices, requiring advanced techniques like GC×GC-QTOFMS .

Table 2: Physical Properties Comparison

| Property | This compound | 2,5,6-Trimethyldecane | 2,6,8-Trimethyldecane |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.36 | 184.36 | 184.36 |

| Boiling Point (°C)* | ~250–270 | ~240–260 | ~260–280 |

| logP (XLogP3) | 6.4 | 6.2 | 6.5 |

| Rotatable Bonds | 7 | 7 | 7 |

*Estimated based on branching and analogous alkanes .

Research Implications and Gaps

Biomedical Applications: this compound’s specificity for asthma subphenotypes warrants validation in larger cohorts .

Ecological Significance :

- The dominance of 2,5,6-Trimethyldecane in medicinal plants suggests a role in plant-microbe interactions, yet its biosynthetic pathway remains uncharacterized .

Analytical Advancements: Isomer resolution remains a challenge; hybrid methods like PLS-DA and machine learning could enhance diagnostic accuracy .

Biological Activity

2,6,6-Trimethyldecane is a branched alkane with the molecular formula CH. Its unique structure, characterized by three methyl groups attached to the second and sixth carbon atoms of a decane backbone, influences its physical and chemical properties. This article explores the biological activity of this compound, focusing on its interactions in biological systems, potential applications, and relevant research findings.

- Molecular Formula : CH

- Density : Approximately 0.754 g/cm³

- Boiling Point : Around 215.7 °C

- Structure : The presence of multiple methyl groups contributes to its low reactivity and hydrophobic nature.

Biological Activity Overview

Research indicates that this compound exhibits limited biological activity due to its non-polar characteristics. Branched alkanes like this compound are generally less reactive and do not interact significantly with biological molecules. Their primary interactions are through van der Waals forces, which allow them to penetrate cell membranes but do not typically result in notable biological effects or toxicity .

Key Findings on Biological Interactions

- Solvent Effects : As a non-polar solvent, this compound can influence the solubility and behavior of other compounds in biological systems. Its role as a solvent in various biochemical assays is acknowledged but does not imply direct biological activity .

- Environmental Behavior : The compound's presence in environmental samples may indicate processes related to organic matter breakdown or industrial activities. However, it does not exhibit significant antimicrobial or antioxidant properties when tested against various pathogens .

- Volatile Organic Compounds (VOCs) : In studies involving volatile organic compounds (VOCs), this compound has been identified among other alkanes but has not shown specific biological effects linked to health outcomes .

Case Study 1: Analysis of Volatile Components

A study examined the volatile components in Ophiocordyceps sinensis products where this compound was identified as a dominant volatile compound. Although its presence was noted, the study concluded that branched alkanes generally lack significant biological mechanisms of action .

Case Study 2: Antioxidant and Antifungal Studies

Another investigation analyzed various extracts for their antioxidant and antifungal activities. While several compounds exhibited notable effects against pathogens like Fusarium oxysporum and Cladosporium xanthochromaticum, this compound was not highlighted as having any significant activity .

Summary Table of Biological Activities

| Property/Activity | Observation |

|---|---|

| Antimicrobial Activity | None significant found |

| Antioxidant Activity | None significant found |

| Solvent Properties | Non-polar; affects solubility |

| Environmental Indicator | Presence linked to organic breakdown |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2,6,6-Trimethyldecane, and how do they address structural ambiguity in branched alkanes?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to determine purity and retention indices, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve methyl branching patterns. For isomers like 2,5,6-Trimethyldecane (C₁₃H₂₈), NMR coupling constants and DEPT-135 experiments differentiate between substitution patterns . Reference NIST spectral libraries for validation .

- Data contradiction : Discrepancies in branching assignments may arise due to overlapping signals; use 2D-NMR (COSY, HSQC) to confirm connectivity .

Q. How can researchers design a synthesis route for this compound while minimizing byproducts from competing isomerization?

- Methodology : Optimize alkylation reactions using tert-butyl branches (e.g., 2,6,6-trimethylcyclohexene intermediates) with Grignard reagents or Friedel-Crafts alkylation. Monitor reaction kinetics via in-situ FTIR to detect intermediate formation .

- Contingency : If isomerization occurs (e.g., 2,5,6 vs. 2,6,6), employ fractional distillation with polar stationary phases (e.g., Carbowax) to separate products .

Q. What safety protocols are critical when handling branched alkanes like this compound in laboratory settings?

- Guidelines : Follow JIS Z 7253:2019 standards for non-classified hydrocarbons: use N95 respirators, nitrile gloves (0.28–0.33 mm thickness), and ensure ventilation to mitigate inhalation risks. Document handling procedures per OSHA HCS .

- Waste disposal : Small quantities can be treated as non-hazardous organic waste if uncontaminated; consult local regulations for larger volumes .

Advanced Research Questions

Q. How do structural isomers of this compound influence thermodynamic properties such as boiling points and octanol-water partition coefficients (log P)?

- Methodology : Compare experimental vapor pressure data (e.g., Antoine equation parameters) with computational predictions using group contribution methods (e.g., UNIFAC). For isomers like 2,5,6-Trimethyldecane, log P values can differ by 0.5–1.0 units, affecting bioavailability .

- Contradiction : Discrepancies between experimental and predicted data may require revisiting branching correction factors in models .

Q. What computational strategies are effective in predicting the environmental persistence of this compound, and how do they align with experimental degradation studies?

- Approach : Apply density functional theory (DFT) to estimate bond dissociation energies for biodegradation pathways. Validate using OECD 301B ready biodegradability tests. For branched alkanes, methyl groups reduce enzymatic accessibility, leading to longer half-lives .

- Gaps : Lack of aquatic toxicity data necessitates extrapolation from structurally similar compounds (e.g., 2,6,10-Trimethyltridecane) .

Q. How can researchers reconcile conflicting spectral data for this compound across different instrumentation platforms?

- Resolution : Cross-validate using high-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID) to confirm molecular ion fragmentation patterns. For NMR, calibrate with deuterated solvents and internal standards (e.g., TMS) .

- Case study : Inconsistent GC retention times may arise from column phase degradation; use retention index markers (e.g., n-alkanes) for calibration .

Methodological and Reporting Standards

Q. What criteria should be prioritized when reporting the synthesis and characterization of this compound to ensure reproducibility?

- Requirements : Detail reagent purity (e.g., >95% by HPLC), reaction conditions (temperature, catalyst loading), and spectral acquisition parameters (e.g., NMR shimming, GC carrier gas flow rate). Reference IUPAC nomenclature rules to avoid ambiguity .

- Ethical compliance : Disclose any deviations from protocols and their impact on data integrity .

Q. How should researchers address gaps in toxicological data for this compound when submitting manuscripts for peer review?

- Strategy : Cite analogous compounds (e.g., beta-ionone derivatives) with established toxicity profiles while explicitly stating limitations. Propose follow-up studies using in vitro assays (e.g., Ames test) to fill data gaps .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.